molecular formula C10H11ClN4O2S2 B8530528 N-[5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-chloropyridin-3-yl]methanesulfonamide

N-[5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-chloropyridin-3-yl]methanesulfonamide

Cat. No. B8530528
M. Wt: 318.8 g/mol
InChI Key: ZGWODEPMLFDDII-UHFFFAOYSA-N
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Patent
US07868188B2

Procedure details

Using an analogous procedure to that described in Example 61, N-[5-(6-chloro-5-methylsulfonylaminopyridin-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide was hydrolysed with aqueous hydrochloric acid solution to give the title compound; 1H NMR Spectrum: (DMSOd6) 2.22 (s, 3H); 3.13 (s, 3H); 7.23 (s, 2H); 7.76 (d, 1H); 8.21 (d, 1H); 8.79 (br s, 1H); Mass Spectrum: M+H+ 319.
Name
N-[5-(6-chloro-5-methylsulfonylaminopyridin-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2[S:12][C:11]([NH:13]C(=O)C)=[N:10][C:9]=2[CH3:17])=[CH:4][C:3]=1[NH:18][S:19]([CH3:22])(=[O:21])=[O:20].Cl>>[NH2:13][C:11]1[S:12][C:8]([C:5]2[CH:4]=[C:3]([NH:18][S:19]([CH3:22])(=[O:21])=[O:20])[C:2]([Cl:1])=[N:7][CH:6]=2)=[C:9]([CH3:17])[N:10]=1

Inputs

Step One
Name
N-[5-(6-chloro-5-methylsulfonylaminopyridin-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=N1)C1=C(N=C(S1)NC(C)=O)C)NS(=O)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C)C=1C=C(C(=NC1)Cl)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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